Cas no 1351591-96-2 (4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide)

4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide
- 1-Piperazinesulfonamide, 4-[6-(1H-imidazol-1-yl)-3-pyridazinyl]-N,N-dimethyl-
- F6236-0004
- 1351591-96-2
- VU0538699-1
- AKOS024541176
- 4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide
- 4-(6-imidazol-1-ylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide
- 4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide
-
- インチ: 1S/C13H19N7O2S/c1-17(2)23(21,22)20-9-7-18(8-10-20)12-3-4-13(16-15-12)19-6-5-14-11-19/h3-6,11H,7-10H2,1-2H3
- InChIKey: BHSXVUPFXMXVPO-UHFFFAOYSA-N
- SMILES: N1(S(N(C)C)(=O)=O)CCN(C2=NN=C(N3C=NC=C3)C=C2)CC1
計算された属性
- 精确分子量: 337.13209405g/mol
- 同位素质量: 337.13209405g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 487
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 95.8Ų
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 626.5±55.0 °C(Predicted)
- 酸度系数(pKa): 4.82±0.10(Predicted)
4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6236-0004-5mg |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6236-0004-1mg |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6236-0004-2μmol |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6236-0004-10μmol |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6236-0004-3mg |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6236-0004-15mg |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6236-0004-10mg |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6236-0004-20μmol |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6236-0004-5μmol |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6236-0004-20mg |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 20mg |
$148.5 | 2023-09-09 |
4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamideに関する追加情報
4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide: A Comprehensive Overview
The compound with CAS No. 1351591-96-2, known as 4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry. This compound is notable for its unique structure, which combines imidazole-containing heterocycles with sulfonamide functionalities, making it a promising candidate for various applications in drug discovery and development.
Imidazole, a five-membered aromatic heterocycle, is a common structural motif in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets. In this compound, the imidazole group is attached to a pyridazine ring, which further enhances its potential for molecular recognition and binding. The pyridazine moiety is known for its electron-deficient nature, which can contribute to the compound's reactivity and selectivity in biological systems.
The sulfonamide group in this compound plays a crucial role in modulating its pharmacokinetic properties. Sulfonamides are widely used in drug design because they can improve solubility, stability, and bioavailability. In this case, the N,N-dimethyl substitution on the sulfonamide group likely enhances lipophilicity, which could be advantageous for crossing biological membranes and reaching target sites within the body.
Recent studies have highlighted the potential of 4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The compound's ability to inhibit specific kinases makes it a valuable tool for exploring new therapeutic strategies.
In addition to its enzymatic activity, this compound has shown promise in preclinical models of neurodegenerative diseases. The imidazole-pyridazine scaffold has been demonstrated to exhibit neuroprotective effects by modulating glutamate receptors and reducing oxidative stress. These findings underscore the versatility of this compound in addressing diverse pathological conditions.
From a synthetic perspective, the construction of 4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide involves a multi-step process that combines heterocyclic chemistry with sulfonamide formation. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring that the compound is suitable for both academic and industrial applications.
The environmental impact of this compound has also been a topic of interest. Studies have shown that it exhibits low toxicity to aquatic organisms, which aligns with current trends toward green chemistry and sustainable drug development. Its degradation pathways under various environmental conditions are being investigated to further assess its eco-friendliness.
In conclusion, 4-(6-(1H-imidazol)-pyridazin)-N,N-dimethyl-piperazine-sulfonamide (CAS No. 1351591962) represents a cutting-edge chemical entity with significant potential in the fields of pharmacology and materials science. Its unique structure, combined with recent advances in its biological and environmental profiles, positions it as a key player in future research and development efforts.
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